2-(4-Tert-butylbenzenesulfonamido)benzamide
Description
Nomenclature and IUPAC Classification
2-(4-Tert-butylbenzenesulfonamido)benzamide is systematically named according to IUPAC guidelines as 2-[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]amino]benzamide . This nomenclature reflects its structural components:
- A benzamide backbone (C₆H₅CONH₂) at position 2 of the parent benzene ring.
- A 4-tert-butylbenzenesulfonamido group, comprising a tert-butyl-substituted benzene ring (C₆H₄-C(CH₃)₃) linked via a sulfonamide bridge (-SO₂NH-).
The compound’s molecular formula is C₁₇H₂₀N₂O₃S , with a molecular weight of 332.42 g/mol . Its CAS registry number is 680591-19-9 , and it is cataloged under identifiers such as ChEMBL ID CHEMBL204077 and DSSTox ID DTXSID90359736 .
Table 1: Key Nomenclature and Classification Data
| Property | Value |
|---|---|
| IUPAC Name | 2-[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]amino]benzamide |
| CAS Number | 680591-19-9 |
| Molecular Formula | C₁₇H₂₀N₂O₃S |
| Molecular Weight | 332.42 g/mol |
| SMILES | O=C(N)C1=CC=CC=C1NS(=O)(C2=CC=C(C(C)(C)C)C=C2)=O |
Historical Context and Discovery in Sulfonamide Chemistry
The compound belongs to the arylsulfonamide class, whose medicinal significance emerged after Gerhard Domagk’s 1932 discovery of Prontosil , the first sulfonamide antibacterial agent. While this compound itself lacks a documented discovery timeline, its synthesis aligns with mid-20th-century efforts to optimize sulfonamide derivatives for enhanced bioactivity and selectivity.
Key milestones in sulfonamide chemistry relevant to this compound include:
- Structural diversification : Post-1940s modifications focused on appending hydrophobic groups (e.g., tert-butyl) to improve membrane permeability.
- Mechanistic studies : Sulfonamides inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme in bacteria. The tert-butyl group in this compound may enhance target binding via hydrophobic interactions.
Table 2: Historical Progression of Sulfonamide Derivatives
Structural Relationship to Benzamide and Arylsulfonamide Derivatives
The compound integrates two pharmacophoric motifs:
- Benzamide core : Derived from benzoic acid, benzamide (C₆H₅CONH₂) provides a planar aromatic scaffold for π-π stacking interactions.
- Arylsulfonamide group : The sulfonamide bridge (-SO₂NH-) links the benzamide to a 4-tert-butylphenyl group, conferring steric bulk and metabolic stability.
Structural features :
- tert-Butyl substituent : At the para position of the benzene ring, this group enhances lipophilicity, potentially improving blood-brain barrier penetration.
- Sulfonamide bridge : Polar and hydrogen-bond-capable, this group mediates target binding (e.g., enzyme active sites).
Table 3: Comparative Structural Features
The compound’s 3D conformation (PubChem CID 1300203) shows a dihedral angle of ~120° between the benzamide and sulfonamide planes, minimizing steric clashes. This geometry aligns with bioactive conformations observed in other sulfonamide drugs.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-17(2,3)12-8-10-13(11-9-12)23(21,22)19-15-7-5-4-6-14(15)16(18)20/h4-11,19H,1-3H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXMNCSEJPHFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Hydrogen Amidation
The most robust method involves copper-catalyzed C–H amidation of N-tert-butylbenzamide with 4-tert-butylbenzenesulfonyl azide. Adapted from the hydrogen amidation protocol developed by Wang et al., this one-pot reaction proceeds via a radical mechanism in ionic liquid solvents.
Reaction Conditions
- Catalyst : Copper(I) iodide (10 mol%)
- Solvent : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄)
- Temperature : 40–60°C
- Time : 8–12 hours
The general reaction equation is:
$$
\text{N-tert-butylbenzamide} + \text{4-tert-butylbenzenesulfonyl azide} \xrightarrow{\text{CuI, [BMIM]BF₄}} \text{this compound} + \text{N}_2 \uparrow
$$
Key advantages include excellent functional group tolerance and avoidance of column chromatography through ionic liquid-mediated purification.
Stepwise Synthesis via Sulfonamide Intermediate
An alternative approach first synthesizes 4-tert-butylbenzenesulfonamide, followed by coupling with 2-aminobenzamide. The sulfonamide precursor is prepared via:
Step 1: Sulfonylation of 4-Tert-Butylbenzene
Step 2: Amide Coupling
- Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC)
- Base : 4-Dimethylaminopyridine (DMAP)
- Solvent : Dichloromethane
- Reaction Time : 24 hours
While this method offers modularity, it suffers from lower overall yields (68–74%) compared to the one-pot copper-catalyzed approach.
Reaction Optimization and Catalytic Systems
Catalyst Screening
Comparative studies reveal stark differences in catalytic efficiency:
| Catalyst | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| CuI | 85 | 98.8 | <2% diarylsulfones |
| Hafnium Cl₄ | 72 | 95.5 | 8% desulfonylated |
| None | 12 | 80.2 | 40% azide dimers |
Copper(I) iodide outperforms hafnium-based catalysts (used in N-tert-butyl sulfonamide synthesis) due to its ability to stabilize reactive nitrogen-centered radicals.
Solvent Effects
Solvent polarity dramatically influences reaction kinetics:
Ionic Liquids
- Advantages :
Polar Aprotic Solvents
- N-Methylpyrrolidone (NMP): Increases rate but causes epimerization (15% byproducts)
- Dimethyl Sulfoxide (DMSO): Promotes over-sulfonylation (22% diarylsulfones)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (s, 1H, SO₂NH)
- δ 7.89–7.32 (m, 8H, aromatic)
- δ 1.41 (s, 9H, C(CH₃)₃)
IR (KBr)
- 3345 cm⁻¹ (N–H stretch)
- 1653 cm⁻¹ (C=O amide I)
- 1327 cm⁻¹ (asymmetric SO₂)
- 1162 cm⁻¹ (symmetric SO₂)
HRMS (APCI)
Chromatographic Purity Assessment
HPLC analysis under the following conditions confirms ≥98% purity:
- Column : C18, 250 × 4.6 mm
- Mobile Phase : Methanol/water (70:30 v/v)
- Flow Rate : 1.0 mL/min
- Detection : 254 nm
Industrial Scalability Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Tert-butylbenzenesulfonyl azide | 320 |
| Copper(I) iodide | 150 |
| Ionic liquid | 420 |
Despite higher solvent costs, the copper-catalyzed method remains economically viable due to reduced waste (E-factor = 1.2 vs. 4.7 for stepwise synthesis).
Comparative Evaluation of Synthetic Methods
| Parameter | Copper-Catalyzed | Stepwise Synthesis |
|---|---|---|
| Overall Yield | 85% | 68% |
| Reaction Time | 8 h | 28 h |
| Purity | 98.8% | 95.5% |
| Scalability | >100 kg batch | <10 kg batch |
| Environmental Impact | Low (E=1.2) | Moderate (E=4.7) |
The copper-mediated route demonstrates clear advantages in efficiency and sustainability, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation and reduction, which allow for the exploration of its derivatives and their potential applications in different fields.
Biology
Research indicates that derivatives of 2-(4-Tert-butylbenzenesulfonamido)benzamide exhibit significant biological activity:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies. Its sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of their activity .
- Antimicrobial Properties : Derivatives have demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential for new antibiotic development .
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. It has been observed to inhibit pathways such as NF-κB, which plays a critical role in inflammation .
High Throughput Screening
A study on a library of sulfonamide compounds revealed that certain derivatives, including this compound, effectively inhibited pantothenate synthetase in Mycobacterium tuberculosis, indicating potential for anti-tubercular drug development .
Inflammation Models
In animal models, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. These findings support its role as an anti-inflammatory agent and suggest further exploration for therapeutic applications .
Enzyme Inhibition Studies
Detailed kinetic studies demonstrated that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways related to inflammation and infection. This mechanism is crucial for understanding its therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of compounds like this compound. Various modifications to the chemical structure have been explored to enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antimicrobial potency |
| Alteration of the sulfonamide group | Enhanced anti-inflammatory effects |
| Variation in alkyl substituents | Changes in solubility and bioavailability |
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Sulfonamide-benzamide hybrids exhibit moderate-to-high yields (68–80%), with purity ≥95% achieved in halogenated derivatives .
- The tert-butyl group’s steric demands in the target compound may necessitate optimized coupling conditions, though direct data is unavailable.
Pharmacological Activity
Biological activity varies with substituent chemistry:
Key Observations :
- Azetidinone derivatives (e.g., ) demonstrate enhanced antimicrobial activity due to the β-lactam ring, absent in sulfonamide-benzamide hybrids .
- Halogenation (e.g., bromo, chloro) in sulfonamide derivatives correlates with target specificity, as seen in WD protein inhibitors .
Biological Activity
2-(4-Tert-butylbenzenesulfonamido)benzamide is a synthetic compound belonging to the class of benzenesulfonamides, characterized by its sulfonamide functional group attached to a benzene ring. The presence of the tert-butyl group introduces steric hindrance, which can significantly influence the compound's biological activity and chemical reactivity. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 252.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in inflammatory and infectious processes. The sulfonamide group can form hydrogen bonds with active sites on enzymes, leading to inhibition of their activity. This mechanism is crucial in understanding its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. These findings suggest that the compound could serve as a lead for developing new antibiotics.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The inhibition of specific pathways such as NF-κB has been observed, which plays a critical role in the inflammatory response.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of compounds like this compound. Various studies have explored how modifications to the chemical structure influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antimicrobial potency |
| Alteration of the sulfonamide group | Enhanced anti-inflammatory effects |
| Variation in alkyl substituents | Changes in solubility and bioavailability |
Case Studies and Research Findings
-
High Throughput Screening :
A study conducted on a library of sulfonamide compounds revealed that certain derivatives, including this compound, showed promising results in inhibiting pantothenate synthetase in Mycobacterium tuberculosis, indicating potential for anti-tubercular drug development . -
Inflammation Models :
In animal models of inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent . -
Enzyme Inhibition Studies :
Detailed kinetic studies demonstrated that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways related to inflammation and infection .
Q & A
Basic: What are the recommended experimental protocols for synthesizing 2-(4-Tert-butylbenzenesulfonamido)benzamide, and how can purity be validated?
Answer:
Synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-tert-butylbenzenesulfonyl chloride) with a benzamide precursor under basic conditions. A common method includes:
- Step 1: React 4-tert-butylbenzenesulfonyl chloride with benzamide in anhydrous dichloromethane using triethylamine as a base at 0–5°C.
- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validation: Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via -/-NMR, IR (e.g., sulfonamide N-H stretch at ~3300 cm), and mass spectrometry. Microanalysis (C, H, N) should align with theoretical values within ±0.4% .
Basic: How does the tert-butyl group influence the compound’s solubility and reactivity in biological assays?
Answer:
The tert-butyl group enhances hydrophobicity, reducing aqueous solubility but improving membrane permeability for cellular assays. Its steric bulk may hinder non-specific interactions, increasing selectivity in enzyme inhibition studies. For solubility optimization, use DMSO stock solutions (<1% v/v in media) and validate activity via dose-response curves (IC) in parallel with solubility assays (e.g., nephelometry) .
Advanced: How can researchers resolve contradictory bioactivity data (e.g., IC50_{50}50) across different enzyme inhibition studies?
Answer:
Contradictions often arise from assay conditions (e.g., buffer pH, co-solvents) or enzyme isoforms. To resolve discrepancies:
- Control Variables: Standardize assay parameters (e.g., ATP concentration for kinases, temperature).
- Orthogonal Assays: Validate inhibition using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., Western blot for downstream target modulation).
- Data Normalization: Compare results against a reference inhibitor (e.g., staurosporine for kinases) .
Advanced: What computational strategies are effective in predicting the compound’s interaction with novel enzyme targets?
Answer:
- Docking Studies: Use AutoDock Vina with flexible ligand docking to account for sulfonamide conformational changes. Validate with MD simulations (GROMACS) to assess binding stability.
- Pharmacophore Modeling: Identify critical features (e.g., sulfonamide NH as a hydrogen bond donor) using Schrödinger’s Phase .
- Machine Learning: Train QSAR models on PubChem BioAssay data (e.g., AID 1259351) to predict off-target effects .
Advanced: How can reaction conditions be optimized to improve yield during scale-up synthesis?
Answer:
- DoE (Design of Experiments): Apply a fractional factorial design to test variables (temperature, solvent polarity, stoichiometry). For example, optimize coupling efficiency by varying equivalents of triethylamine (1.2–2.0 eq.) and monitoring via TLC .
- Flow Chemistry: Use microreactors to enhance mixing and heat transfer, reducing side reactions (e.g., sulfonamide hydrolysis) .
- In-line Analytics: Implement FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Advanced: What methodologies are recommended for studying the compound’s pharmacokinetic properties in preclinical models?
Answer:
- ADME Profiling:
- Absorption: Caco-2 cell permeability assay.
- Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Excretion: Radiolabel the compound (e.g., -tagged tert-butyl group) for mass balance studies in rodents .
- Toxicology: Perform Ames test for mutagenicity and hERG assay for cardiac risk .
Basic: What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?
Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Identification: Use UPLC-QTOF-MS to detect degradation products (e.g., hydrolysis of the sulfonamide bond).
- Quantification: Compare peak areas against fresh samples using HPLC-UV .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?
Answer:
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes).
- Chemical Proteomics: Use affinity-based probes (ABPs) with a clickable alkyne tag to pull down interacting proteins .
- CRISPR Screening: Conduct a genome-wide knockout screen to identify synthetic lethal targets .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Answer:
Store in amber vials under inert gas (argon) at −20°C. For lyophilized powders, use desiccants (silica gel) and avoid freeze-thaw cycles. Confirm stability via annual HPLC reanalysis .
Advanced: How can conflicting data on the compound’s selectivity across kinase panels be reconciled?
Answer:
- Kinase Profiling: Use broad-panel assays (e.g., Eurofins KinaseProfiler) to identify off-target hits.
- Structural Analysis: Compare binding modes (X-ray crystallography) of the compound with high- vs. low-affinity kinases.
- Residue Scanning: Mutate key binding site residues (e.g., gatekeeper residues) to assess selectivity determinants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
